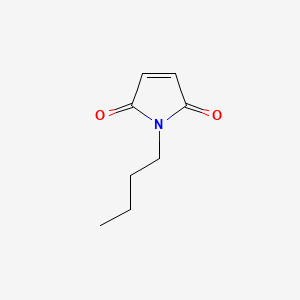

N-Butylmaleimide

Description

Historical Context and Significance in Chemical Sciences

The study of N-substituted maleimides gained traction in the mid-20th century, with early research focusing on their synthesis and polymerization. Foundational work established the primary synthesis route, which involves the reaction of maleic anhydride (B1165640) with a primary amine, such as n-butylamine, to form an N-substituted maleamic acid, followed by cyclodehydration to yield the N-substituted maleimide (B117702). vulcanchem.comacs.orggoogle.com

The significance of N-substituted maleimides, including N-Butylmaleimide, grew as their versatile reactivity became more apparent. Their ability to undergo various chemical transformations has made them valuable building blocks in synthetic chemistry. researchgate.net The development of processes for their preparation, including catalytic methods, has been a subject of ongoing research to improve yield and economic viability for both laboratory and potential commercial-scale production. google.com

Scope of this compound Research

Research involving this compound is diverse, spanning multiple scientific disciplines. Its unique chemical properties allow it to serve as a monomer in polymer synthesis, a reactive probe in biochemical studies, and a versatile reagent in organic reactions.

In materials science, this compound is primarily used as a monomer to create polymers with enhanced properties. ontosight.aivulcanchem.com Its incorporation into polymer chains can significantly improve the thermal stability of common plastics. core.ac.ukyamaguchi-u.ac.jp

Copolymerization: this compound is frequently copolymerized with vinyl monomers like styrene (B11656) and methyl methacrylate (B99206). core.ac.ukresearchgate.net These copolymerizations often result in polymers with higher glass transition temperatures (Tg), meaning they remain rigid and stable at more elevated temperatures. core.ac.ukyamaguchi-u.ac.jp For instance, studies have shown that the glass transition temperatures of copolymers of N-substituted maleimides with styrene or methyl methacrylate increase as the maleimide content in the copolymer rises. core.ac.uk It has also been used in high internal phase emulsion (HIPE) polymerization processes to enhance the thermal performance of the resulting polymeric foams. osti.gov

Specialty Polymers: Research has explored the creation of polymers with specific functionalities using this compound. These include polymeric antioxidants and materials for thermoreversible crosslinking. vulcanchem.compsu.edu The Diels-Alder reaction, a reversible cycloaddition, can be employed with maleimide-functionalized polymers to create "smart" materials that can be remended or altered with thermal stimuli. psu.edu

Interactive Table 1: Selected Copolymerization Studies of this compound

| Comonomer(s) | Polymerization Type | Key Findings | Reference(s) |

| Styrene | Free Radical | Forms copolymers readily; reactivity ratios determined. | researchgate.net |

| Styrene | Free Radical | Increases glass transition temperature (Tg) of the resulting polymer. | core.ac.ukyamaguchi-u.ac.jp |

| Methyl Methacrylate (MMA) | Free Radical | Improves thermal stability of the resulting polymer. | core.ac.ukyamaguchi-u.ac.jp |

| Ethyl α-Phenyl Acrylate (B77674) | Spontaneous | Exhibits a high tendency for alternating copolymerization without an initiator. | psu.edu |

| Styrene, Divinylbenzene (B73037) | High Internal Phase Emulsion | Increases the glass transition temperature of polymerized foams. | osti.gov |

The reactivity of the maleimide group, particularly towards thiol groups, makes this compound and its derivatives valuable tools in biochemistry. ontosight.aivulcanchem.com

Bioconjugation: The maleimide moiety reacts efficiently and specifically with the thiol side chains of cysteine residues in proteins under mild conditions (pH 6.5-7.5). vulcanchem.com This reaction, a Michael addition, forms a stable thioether bond, allowing researchers to label proteins for study or to link them to other molecules. ontosight.aivulcanchem.com While much of the foundational work in this area uses various N-substituted maleimides, the principle applies directly to this compound.

Probing Biological Systems: Derivatives of this compound are used to create complex biochemical tools. For example, a heterobifunctional linker, N-[4-(aminooxy)butyl]maleimide, was synthesized to facilitate the creation of thiol-reactive ¹⁸F-labeling agents for use in positron emission tomography (PET). acs.orgnih.gov

Biological Activity: N-substituted maleimides as a class have been investigated for a range of biological activities. psu.edu Research has explored their potential as anticancer and antimicrobial agents, and as inhibitors for specific enzymes like monoglyceride lipase (B570770) (MGL). ontosight.aivulcanchem.comucl.ac.be

Interactive Table 2: Biochemical and Biological Research Applications of this compound and Related Maleimides

| Application Area | Mechanism/Target | Specific Use Example | Reference(s) |

| Protein Modification | Michael addition to cysteine thiols | Alkylating agent to study protein structure and function. | ontosight.ai |

| Bioconjugation | Thiol-reactivity | Synthesis of heterobifunctional linkers for radiolabeling peptides. | acs.orgnih.gov |

| Enzyme Inhibition | Covalent modification | N-substituted maleimides investigated as inhibitors of monoglyceride lipase (MGL). | ucl.ac.be |

| Antimicrobial Research | Not specified | General class of N-substituted maleimides show potential antibacterial and antifungal activity. | vulcanchem.com |

This compound is a versatile reagent in organic synthesis, participating in several fundamental reaction types. Its reactivity is dominated by the electrophilic nature of its carbon-carbon double bond.

Michael Addition: This is the most prominent reaction of this compound, where it acts as a Michael acceptor. Its reaction with nucleophiles, especially thiols, is rapid and forms stable adducts. vulcanchem.com

Diels-Alder Reaction: As an electron-deficient alkene (dienophile), this compound readily participates in [4+2] cycloaddition reactions with conjugated dienes. vulcanchem.combiosynce.com This reaction is a powerful tool for constructing complex six-membered ring systems. tandfonline.com The stereochemistry of the resulting adducts has been a subject of detailed NMR studies. tandfonline.com

Photocycloaddition: The maleimide ring can undergo [2+2] photocycloaddition reactions, a process that can be used for applications like polymer crosslinking. rsc.org

Synthesis Intermediate: Beyond its direct applications, this compound serves as an intermediate in the synthesis of more complex molecules. vulcanchem.com For example, a novel rearrangement reaction of thiazolidine-2,4-diones has been used to create a precursor that, upon reaction with 1-bromobutane, yields a substituted this compound derivative for cell imaging. researchgate.net

Interactive Table 3: Key Reaction Types of this compound in Organic Synthesis

| Reaction Type | Role of this compound | Description | Reference(s) |

| Michael Addition | Electrophilic Acceptor | Reacts with nucleophiles, most notably thiols, to form stable adducts. | vulcanchem.com |

| Diels-Alder Reaction | Dienophile | Reacts with conjugated dienes to form cyclohexene (B86901) derivatives. | vulcanchem.comtandfonline.com |

| Radical Polymerization | Monomer | Can be homopolymerized or copolymerized with other vinyl monomers. | vulcanchem.comresearchgate.net |

| Synthetic Intermediate | Building Block | Used as a starting material for the synthesis of more complex heterocyclic compounds. | researchgate.net |

Structure

3D Structure

Properties

IUPAC Name |

1-butylpyrrole-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO2/c1-2-3-6-9-7(10)4-5-8(9)11/h4-5H,2-3,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNPCNDJVEUEFBO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C(=O)C=CC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

26714-90-9 | |

| Record name | 1H-Pyrrole-2,5-dione, 1-butyl-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26714-90-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID60949527 | |

| Record name | 1-Butyl-1H-pyrrole-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60949527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2973-09-3, 26714-90-9 | |

| Record name | N-Butylmaleimide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2973-09-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC407144 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407144 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-Butylmaleimide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45298 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Butyl-1H-pyrrole-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60949527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for N Butylmaleimide and Its Derivatives

Classical Synthesis Routes

The traditional synthesis of N-substituted maleimides, including N-Butylmaleimide, is predominantly a two-step process. This method involves the formation of a maleamic acid intermediate, which is subsequently cyclized to form the final imide product.

Maleic Anhydride (B1165640) and n-Butylamine Reaction

The primary and most common route to this compound begins with the reaction between maleic anhydride and n-butylamine. researchgate.net This initial step involves the acylation of the amine with maleic anhydride. mdpi.com The reaction is typically carried out in a suitable solvent, such as ether or acetic acid, at room temperature. mdpi.comtandfonline.com This condensation reaction yields the intermediate N-butylmaleamic acid. googleapis.com The process is generally efficient, with the maleamic acid often precipitating out of the solution, facilitating its isolation. ucl.ac.be

Cyclization of N-Butylmaleamic Acid

The second step is the crucial cyclodehydration of the N-butylmaleamic acid intermediate to form the five-membered maleimide (B117702) ring. researchgate.net This is commonly achieved by heating the maleamic acid in the presence of a dehydrating agent, such as acetic anhydride, with a catalyst like sodium acetate (B1210297). mdpi.comgoogle.comtandfonline.com The cyclization results in the elimination of a water molecule to yield this compound. tandfonline.com While effective, this classical method can sometimes be associated with the use of harsh reagents and the generation of by-products.

Advanced and Green Synthesis Approaches

In response to the growing demand for more sustainable chemical processes, several advanced and environmentally friendly methods for synthesizing N-substituted maleimides have been developed.

One significant advancement is the use of microwave irradiation . This technique has been shown to accelerate the condensation of maleic anhydride with amines, leading to excellent yields of N-substituted maleimides in a one-pot synthesis, often with reduced reaction times. rsc.orgnih.gov

Another green approach involves using polyethylene glycol (PEG-600) as a recyclable and eco-friendly reaction medium. tandfonline.comtandfonline.com The reaction of maleic anhydride with amines can be performed directly in PEG-600, which serves as both the solvent and promoter for the dehydration step, offering high yields and purity. tandfonline.comtandfonline.com

Phase-transfer catalysis (PTC) has also emerged as a simple and efficient method. This technique facilitates the conversion of maleamic acids into maleimides under mild conditions, often using reagents like dimethyl sulfate (B86663) and a phase-transfer catalyst such as tetrabutylammonium (B224687) bromide (TBAB). niscpr.res.in

More recently, photocatalysis has provided innovative pathways. Methods using visible light, sometimes with natural pigments like chlorophyll (B73375) as a photosensitizer, enable the cyclization via C-H bond functionalization under mild, metal-free conditions. acs.orgrsc.org Additionally, catalyst-free cascade reactions in environmentally friendly media have been developed to produce complex derivatives from N-substituted maleimides. rsc.org

Synthesis of this compound Derivatives

The fundamental synthetic strategies for this compound are broadly applicable to a wide array of derivatives, enabling the creation of molecules with tailored properties for specific applications, such as polymer science and bioconjugation.

N-Substituted Maleimides with Varying N-Alkyl/Aryl Groups

The two-step synthesis method is highly versatile and can be adapted to produce a large family of N-substituted maleimides by simply varying the primary amine used in the initial reaction. tandfonline.com Researchers have successfully synthesized a wide range of derivatives, including:

N-Arylmaleimides : Such as N-phenylmaleimide and its substituted analogues (e.g., N-(alkylphenyl)maleimides, N-(halogenophenyl)maleimides). mdpi.comucl.ac.be

N-Alkylmaleimides : With different alkyl chains, for example, N-ethylmaleimide, N-cyclohexylmaleimide, and N-tert-butylmaleimide. tandfonline.comgoogle.com

This adaptability allows for the fine-tuning of the maleimide's electronic and steric properties.

| Derivative Example | Starting Amine | Synthetic Method | Reference |

| N-phenylmaleimide | Aniline | Two-step: Acylation then cyclization with Ac₂O/NaOAc | mdpi.com |

| N-cyclohexylmaleimide | Cyclohexylamine | Two-step: Reaction in toluene (B28343) followed by cyclization | googleapis.com |

| N-(2-tert-butylphenyl)maleimide | 2-tert-butylaniline | Two-step: Formation of maleamic acid, then cyclization | tandfonline.com |

| N-ethylmaleimide | Ethylamine | Two-step: Reaction with maleic anhydride and cyclization | tandfonline.com |

Heterobifunctional Linkers Featuring this compound

A significant application of maleimide chemistry is in the creation of heterobifunctional linkers, which possess two different reactive groups. These are instrumental in cross-linking different molecules, particularly in bioconjugation chemistry.

A notable example is the synthesis of N-[4-(aminooxy)butyl]maleimide . This linker contains a thiol-reactive maleimide group and an aldehyde-reactive aminooxy group. Its synthesis was achieved via a multi-step process involving the O-alkylation of N-hydroxyphthalimide, followed by the N-alkylation of maleimide, resulting in a stable hydrochloric acid salt of the final product. nih.govacs.org This compound provides a straightforward route to creating complex bioconjugates, such as radiolabeled peptides for positron emission tomography (PET) imaging. nih.govresearchgate.net The synthesis demonstrates how the core maleimide structure can be incorporated into more complex molecular architectures designed for specific chemical biology applications. rsc.org

Reactivity and Reaction Mechanisms of N Butylmaleimide

Michael Addition Reactions

The Michael addition, or conjugate addition, is a cornerstone of N-butylmaleimide's reactivity profile. wikipedia.org This reaction involves the addition of a nucleophile to the β-carbon of the α,β-unsaturated carbonyl system of the maleimide (B117702) ring. wikipedia.orglscollege.ac.in

Reaction with Thiols (Thiol-Maleimide Conjugation)

The reaction between this compound and thiols is a widely utilized bioconjugation strategy, prized for its high selectivity and rapid kinetics under physiological conditions. nih.govuu.nl This reaction results in the formation of a stable thioether bond. uu.nl

The thiol-maleimide conjugation proceeds via a nucleophilic attack of a thiolate anion on one of the sp2-hybridized carbons of the maleimide's double bond. nih.govnih.gov This initial addition is followed by protonation to yield the thiosuccinimide adduct. nih.gov The reaction is highly selective for thiols, particularly at a pH range of 6.5-7.5. nih.gov However, side reactions can occur, such as hydrolysis of the maleimide ring at alkaline pH or rearrangement of the conjugate when the thiol is part of an N-terminal cysteine, leading to thiazine (B8601807) formation. nih.govuu.nlbachem.com

The stability of the resulting thiosuccinimide adduct can be influenced by the N-substituent on the maleimide. Ring-opening hydrolysis of the succinimide (B58015) ring can occur, and the rate of this hydrolysis is significantly accelerated by electron-withdrawing N-substituents. prolynxinc.com This ring-opened product is more stable towards retro-Michael reactions and thiol exchange. prolynxinc.com

| Reactant | Product | Conditions | Notes |

| This compound + Thiol (e.g., Cysteine) | Thiosuccinimide adduct | pH 6.5-7.5, Room Temperature | Highly selective and rapid reaction. nih.govnih.gov |

| Thiosuccinimide adduct | Ring-opened product | Alkaline pH | Hydrolysis of the succinimide ring. uu.nlprolynxinc.com |

| N-terminal Cysteine-Maleimide conjugate | Thiazine | Neutral to basic pH | Rearrangement side reaction. nih.govbachem.com |

The kinetics of the thiol-maleimide reaction are strongly dependent on the pH of the reaction medium. nih.govbiorxiv.org The reactive species is the thiolate anion, and its concentration is governed by the pKa of the thiol and the pH of the solution. nih.govbiorxiv.org Consequently, the reaction rate generally increases with increasing pH, as a higher pH favors the deprotonation of the thiol to the more nucleophilic thiolate. nih.govbiorxiv.org However, at pH values above 8, the competing hydrolysis of the maleimide ring becomes more significant, reducing the efficiency of the conjugation. uu.nl

Studies have shown that the reaction rate can be modulated by adjusting the pH and the buffer composition. biorxiv.org For instance, weaker bases in the buffer can decrease the rate of gelation in polymer systems by reducing the formation of thiolate groups. biorxiv.org The rate of thiazine formation from N-terminal cysteine conjugates is also significantly accelerated at basic pH. nih.govbachem.com

| pH Range | Reaction Characteristics | Ref |

| Acidic | Slow thiol addition, minimal thiazine formation. | nih.govbachem.com |

| 6.5 - 7.5 | Optimal for selective and rapid thiol conjugation. | nih.gov |

| ≥ 8.0 | Increased rate of maleimide hydrolysis. | uu.nl |

| Basic | Accelerated thiazine formation from N-terminal cysteine conjugates. | nih.govbachem.com |

Mechanism and Selectivity

Aza-Michael Addition

This compound can also undergo aza-Michael addition reactions with amine nucleophiles. researchgate.netresearchgate.net This reaction involves the conjugate addition of a primary or secondary amine to the electron-deficient double bond of the maleimide ring, forming a new carbon-nitrogen bond. This method is valuable for the synthesis of various nitrogen-containing compounds and for modifying biomolecules through lysine (B10760008) residues. acs.org The reaction's chemoselectivity can be influenced by the design of the electrophile. For instance, sulfonyl acrylates have been shown to react selectively with the most reactive lysine in a protein. acs.org

Michael Addition with Carbon Nucleophiles

The Michael addition of carbon nucleophiles, such as enolates derived from ketones, aldehydes, or malonates, to this compound provides a powerful method for carbon-carbon bond formation. lscollege.ac.innih.gov This reaction leads to the formation of substituted succinimide derivatives, which are valuable precursors for various biologically active molecules. nih.gov The reaction is typically carried out in the presence of a base to generate the nucleophilic enolate. lscollege.ac.in

Catalyzed Michael Additions

The efficiency and selectivity of Michael additions to this compound can be significantly enhanced through catalysis. Both organocatalysts and metal-based catalysts have been employed.

Organocatalysis : Chiral organocatalysts, such as thiourea (B124793) derivatives, have been successfully used to promote enantioselective Michael additions of aldehydes to maleimides, including N-substituted maleimides. nih.gov These reactions can often be performed under environmentally friendly conditions, such as in aqueous media, with low catalyst loadings. nih.gov N-heterocyclic carbenes (NHCs) have also been shown to act as non-covalent organocatalysts in asymmetric sulfa-Michael additions. pkusz.edu.cn

Lewis Acid Catalysis : Lewis acids, such as zinc chloride (ZnCl₂), can act as catalysts in Michael additions. For example, a deep eutectic solvent composed of choline (B1196258) chloride and zinc chloride (ChCl/ZnCl₂) has been shown to catalyze the Michael addition of pyrrole (B145914) to maleimides. mdpi.com The Lewis acid is believed to activate the maleimide electrophile, facilitating the nucleophilic attack. mdpi.com

Diels-Alder Reactions

The electron-poor nature of the carbon-carbon double bond in the maleimide ring makes this compound an excellent participant in Diels-Alder reactions. vulcanchem.com This cycloaddition reaction typically involves a conjugated diene and a substituted alkene, known as the dienophile, to form a substituted cyclohexene (B86901) system.

As a Dienophile

This compound functions effectively as a dienophile in Diels-Alder reactions. vulcanchem.com Its reactivity is enhanced by the two electron-withdrawing carbonyl groups adjacent to the double bond. This feature makes it a suitable partner for a variety of dienes. For instance, studies have explored its reactions with dienes like cyclopentadiene (B3395910), 2,3-dimethyl-1,3-butadiene (B165502), and 1,3-cyclohexadiene. acs.org The rate of these reactions can be influenced by the solvent, with aqueous environments often accelerating the reaction due to hydrophobic effects and enhanced hydrogen bonding. acs.orgresearchgate.net

The hydrophobicity of both the diene and the N-alkyl group of the maleimide can impact the reaction rate in water. acs.org For example, a study showed that the reaction rate between 2,3-dimethyl-1,3-butadiene and a series of N-alkylmaleimides (from methyl to butyl) in water increased with the length of the alkyl chain. This was attributed to hydrophobic interactions between the methyl groups of the diene and the N-alkyl group of the maleimide in the transition state. acs.org However, this specific effect was not observed for the reactions with cyclopentadiene and 1,3-cyclohexadiene, which lack the methyl substituents for such an interaction. acs.org

The Diels-Alder reaction involving N-substituted maleimides is also utilized in bioconjugation to link biomolecules to surfaces. academie-sciences.fr For example, biomolecules have been attached to a solid support functionalized with N-maleimide through a Diels-Alder reaction with a cyclopentadiene-modified linker in an aqueous medium. academie-sciences.fr

Surface Phenomena in Diels-Alder Reactions

Recent research has highlighted the importance of surface phenomena in understanding the reactivity of solid-state Diels-Alder reactions. In the reaction of vapor-phase maleimides with pentacene (B32325) thin films, it was observed that the maleimide vapors condense on the pentacene surface, forming a thin coating before the reaction occurs. rsc.org This suggests that the reaction is not a simple gas-solid collision but involves adsorption of the dienophile onto the surface. rsc.org

Interestingly, in these surface reactions, steric hindrance from the N-alkyl group of the maleimide appeared to be a minor factor in determining the reaction rate. rsc.org For instance, N-tert-butylmaleimide reacted faster with the pentacene surface than N-methylmaleimide, a counterintuitive result if sterics were the dominant factor. rsc.org This finding points towards the significance of the adsorbate's phase and other surface-related factors in governing the reaction kinetics of solid-phase Diels-Alder reactions. rsc.org

Polymerization Reactions

This compound is a versatile monomer that can undergo both homopolymerization and copolymerization through radical mechanisms. The resulting polymers often exhibit desirable properties such as high thermal stability.

Radical Polymerization

Radical polymerization of this compound can be initiated using standard radical initiators like azobisisobutyronitrile (AIBN). core.ac.uk The polymerization can be carried out in various solvents, such as benzene. core.ac.uktandfonline.com

This compound can undergo radical homopolymerization to form poly(this compound). tandfonline.comcapes.gov.br These homopolymers are noted for their potential as antioxidant polymers. vulcanchem.com The polymerization kinetics of N-substituted maleimides have been studied, revealing that the polymerization rate can have a complex dependence on both monomer and initiator concentrations. tandfonline.com For instance, the radical polymerization of N-(2-n-butoxycarbonylphenyl)maleimide showed a reaction order of 0.84 with respect to the monomer concentration. tandfonline.com

This compound readily copolymerizes with a variety of vinyl monomers, a process that can be used to tailor the properties of the resulting polymers. vulcanchem.comresearchgate.net Copolymers of N-substituted maleimides are known to improve the thermal resistance, chemical stability, and other properties of the base polymers. psu.eduserialsjournals.com

The copolymerization of this compound (NBMI) with styrene (B11656) (St) has been investigated, and it is generally considered to be an alternating copolymerization, often involving the formation of a charge-transfer complex between the electron-acceptor maleimide and the electron-donor styrene. core.ac.ukresearchgate.net The monomer reactivity ratios for the NBMI (M1) and St (M2) system have been reported as r1 = 0.05 and r2 = 0.08, indicating a strong tendency for alternation. researchgate.net Another study reported reactivity ratios of r12 = 0.0440 and r21 = 0.0349 when considering the participation of a charge-transfer complex. researchgate.net

This compound has also been copolymerized with other vinyl monomers, such as ethyl α-phenyl acrylate (B77674) (EPA). psu.edu In this initiator-free copolymerization, a high alternating tendency was observed, with reactivity ratios of rBMI = 0.15 ± 0.01 and rEPA = 0.18 ± 0.08. psu.edu The formation of a charge-transfer complex between the monomers was confirmed. psu.edu Copolymers have also been prepared with methyl methacrylate (B99206). researchgate.net

The inclusion of N-substituted maleimides like N-sec-butylmaleimide in copolymers with styrene or methyl methacrylate has been shown to increase the softening points, initial degradation temperatures, and glass transition temperatures of the resulting materials. core.ac.uk

| Comonomer | Reactivity Ratio (r_NBMI) | Reactivity Ratio (r_Comonomer) | Polymerization Type |

| Styrene | 0.05 researchgate.net | 0.08 researchgate.net | Alternating |

| Ethyl α-phenyl acrylate | 0.15 ± 0.01 psu.edu | 0.18 ± 0.08 psu.edu | Alternating |

N-Vinyl Pyrrolidone

Living/Controlled Radical Polymerization (e.g., ATRP, NMP)

Living/controlled radical polymerization (LRP) techniques offer precise control over polymer architecture, including molecular weight, polydispersity, and composition. Both Atom Transfer Radical Polymerization (ATRP) and Nitroxide-Mediated Polymerization (NMP) have been explored for the polymerization of N-substituted maleimides.

ATRP has been successfully employed for the copolymerization of N-substituted maleimides with styrene, yielding well-defined alternating copolymers with predetermined molecular weights and low polydispersities (Mw/Mn < 1.5). researchgate.net The success of ATRP in these systems indicates that a rapid dynamic equilibrium is established between the propagating radicals and dormant species. researchgate.net The synthesis of maleimide-terminated oligomers via ATRP has also been reported, which can then be used in subsequent polymerization reactions. researchgate.net

NMP has also been utilized for the copolymerization of this compound with styrene. researchgate.net This method allows for the synthesis of block copolymers, such as poly(styrene-co-N-butylmaleimide)-polystyrene, with narrow molecular weight distributions. researchgate.net The use of a β-hydrogen-containing phosphonylated nitroxide as a stable radical has been shown to be effective in mediating these polymerizations. researchgate.net

Photo-induced Polymerization

This compound is a highly photoreactive monomer. It can undergo photo-induced polymerization both as a homopolymer and in copolymerization with other monomers, often without the need for an external photoinitiator. kpi.uaresearchgate.net This is due to the ability of the maleimide group to absorb UV light and generate initiating radicals. kpi.ua

The initiation mechanism in photoinitiator-free systems typically involves the excitation of the maleimide to a triplet state. This excited maleimide can then abstract a hydrogen atom from a suitable donor, which could be another maleimide monomer (especially one with abstractable hydrogens on the N-substituent), a comonomer, or the solvent, to form a pair of radicals that initiate polymerization. kpi.uasci-hub.se

In the case of copolymerization with electron-donor monomers like vinyl ethers and N-vinyl pyrrolidone, the reaction proceeds rapidly to form alternating copolymers. kpi.ua These systems are often less inhibited by oxygen than conventional acrylate photopolymerizations. kpi.uasci-hub.se The photo-induced homopolymerization of N-alkyl substituted bis-maleimides has also been shown to proceed rapidly and extensively. researchgate.net The photocrosslinking of polymers bearing pendant maleimide groups can occur through a [2+2] cycloaddition of the maleimide double bonds upon UV irradiation. researchgate.net

Anionic Polymerization

The anionic polymerization of N-substituted maleimides, including this compound, is a significant area of study, offering pathways to polymers with controlled structures. This process is characterized by its initiation with nucleophilic species and propagation via an anionic active center. The reaction is highly sensitive to the choice of initiator, solvent, and temperature, which collectively influence the polymerization kinetics and the properties of the resulting polymer.

The mechanism is initiated by the nucleophilic attack of an anion on the electron-deficient carbon-carbon double bond of the this compound monomer. This creates a carbanionic active species that subsequently propagates by adding further monomer units. Strong nucleophiles such as organolithium compounds (e.g., n-butyllithium) are effective initiators. iitm.ac.in The polymerization can also be initiated by weaker bases, including amines and alkoxides, particularly in polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO), which help to stabilize the propagating anionic chain end. nih.gov

At sufficiently low temperatures, the polymerization can proceed without termination or chain transfer reactions, a process known as living polymerization. nih.gov This living nature allows for the synthesis of polymers with predictable molecular weights and narrow molecular weight distributions. The rate of polymerization and the molecular weight of the resulting poly(this compound) are influenced by factors such as the basicity of the amine initiator and the polarity of the solvent. For instance, studies on various N-substituted maleimides have shown that high polarity solvents are conducive to achieving high polymer yields and molecular weights.

Table 1: Conditions for Anionic Polymerization of N-Alkylmaleimides

This table summarizes typical conditions found in the literature for the anionic polymerization of N-substituted maleimides, which are applicable to this compound.

| Initiator System | Solvent | Temperature (°C) | Observations |

| Amine-based initiators (e.g., hexylamine) | High-polarity solvents (e.g., DMF, DMSO) | Ambient to moderate | Polymerization proceeds successfully; basicity of amine affects yield and molecular weight. |

| Alkali metal tert-butoxides (e.g., K-t-BuO) | Tetrahydrofuran (THF) | -72 to 0 | Rapid polymerization; counter-ion size affects rate (K+ > Na+ > Li+). |

| Organolithium (e.g., n-BuLi) | Tetrahydrofuran (THF), Toluene (B28343) | Low temperatures | Effective for initiating styrene and diene polymerization, applicable to vinyl monomers like maleimides. iitm.ac.in |

| N-heterocyclic carbene (NHC) with Lewis acid | Organic solvents | -20 | Quantitative monomer consumption when a bulky aluminum Lewis acid is used as an additive. |

Other Chemical Transformations

This compound moieties within a polymer structure can undergo oxidation. Research has demonstrated that copolymers synthesized from styrene and this compound phenyl selenide (B1212193) can be oxidized using reagents like hydrogen peroxide (H₂O₂) or ozone (O₃). researchgate.net This process targets the selenium-containing part of the polymer, leading to changes in the material's properties, such as its refractive index. researchgate.net This selective oxidation highlights a method for the post-polymerization modification of materials containing this compound derivatives, allowing for the precise introduction of new functionalities or the tuning of material properties. researchgate.net

This compound can act as a coupling partner in transition-metal-catalyzed C–H olefination reactions. In a notable example, N-tert-butylmaleimide has been successfully used in a Ruthenium(II)-catalyzed cross-dehydrogenative annulation with N-(7-azaindole)benzamides. sci-hub.se In this transformation, the maleimide serves as the olefin partner, reacting with a C(sp²)–H bond on the benzamide (B126) that is activated by the catalyst. The reaction between N-(1H-pyrrolo[2,3-b]pyridin-1-yl)benzamide and N-tert-butylmaleimide, under catalysis by [Ru(p-cymene)Cl₂]₂ with copper(II) acetate (B1210297) as an oxidant, yields the corresponding annulated isoquinolone product. sci-hub.se This demonstrates the utility of N-alkylmaleimides as robust coupling partners in advanced C–H functionalization methodologies for constructing complex heterocyclic scaffolds. sci-hub.se

This compound participates in decarboxylative cross-coupling reactions, where a carboxylic acid is used as a coupling partner with concomitant loss of carbon dioxide. wikipedia.org A specific example is the Ruthenium(II)-catalyzed hydroarylation of this compound using benzoic acid as a traceless directing group. sci-hub.se This reaction effectively forms a new carbon-carbon bond between the aromatic ring of the benzoic acid and one of the olefinic carbons of the maleimide. The process is significant as it leverages abundant and stable carboxylic acids as aryl sources in a step-economic fashion, avoiding the pre-functionalization typically required in traditional cross-coupling reactions. sci-hub.sewikipedia.org

Polymeric Materials Derived from N Butylmaleimide

Homopolymers of N-Butylmaleimide

The homopolymer of this compound, Poly(this compound), can be synthesized through both radical and anionic polymerization methods. mdpi.com In radical polymerization, an initiator such as azobisisobutyronitrile (AIBN) is typically used. For instance, the polymerization in a dimethylformamide (DMF) solution at 60°C demonstrates the monomer's reactivity. dss.go.th Anionic polymerization of N-n-butylmaleimide has also been successfully carried out. mdpi.com The resulting homopolymer is characterized by the rigidity conferred by the repeating imide rings in the polymer backbone, which contributes to its thermal properties. serialsjournals.com

| N-n-Butylmaleimide (mol/L) | AIBN (mmol/L) | Solvent | Temperature (°C) | Rate of Polymerization (Rp x 105 mol/L·sec) | Reference |

|---|---|---|---|---|---|

| 1.368 | 6.1 | Dimethylformamide | 60 | 1.76 | dss.go.th |

**4.2. Copolymers of this compound

Copolymerization is a common strategy to modify and enhance polymer properties, and this compound is frequently used as a comonomer to improve the thermal stability and structural rigidity of various plastics. serialsjournals.compsu.edu

This compound can undergo free-radical copolymerization with a variety of monomers to form random copolymers. In these polymers, the monomer units are distributed randomly along the polymer chain.

For example, random copolymers of this compound and dicyclopentadiene (B1670491) (DCPD) have been synthesized via solution polymerization using AIBN as an initiator. researchgate.net The resulting NBMI-co-DCPD copolymers exhibit relatively high glass transition temperatures (Tg) and good thermal stability. researchgate.net Similarly, this compound has been copolymerized with styrene (B11656) and a crosslinking agent like divinylbenzene (B73037) in a high internal phase emulsion (HIPE) process. osti.gov The inclusion of this compound was found to increase the glass transition temperature of the resulting foam material in proportion to its concentration. osti.gov Radical copolymerization has also been used to synthesize polymers from styrene and this compound phenyl selenide (B1212193). nih.gov

In certain monomer pairings, a strong tendency exists for the monomers to add to the polymer chain in a regularly alternating sequence, regardless of their initial ratio in the monomer feed. N-substituted maleimides, being electron-accepting monomers, readily form alternating copolymers with electron-donating monomers such as styrene. researchgate.netcore.ac.uk This alternating tendency is a key feature of this compound copolymerization. ijert.org Copolymers of this compound and styrene have been investigated for applications requiring specific optical properties, such as zero-birefringence polymers. optica.org

The strong alternating tendency observed in the copolymerization of this compound with electron-donor monomers is often explained by the charge-transfer complex (CTC) model. core.ac.uk In this mechanism, the electron-acceptor monomer (this compound) and the electron-donor monomer (e.g., styrene) form a weak complex that has a distinct reactivity. This complex then participates in the polymerization, propagating as a single unit and leading to a highly alternating structure.

The formation of a CTC between this compound (NBMI) and styrene in chloroform (B151607) has been confirmed and its complex formation constant determined. researchgate.net The copolymerization kinetics can be analyzed using a model that considers the propagation reactions of the free monomers as well as the CTC. researchgate.net This allows for the calculation of the reactivity ratios of the free monomers (r12, r21) and the reactivity ratios involving the complex (r1C, r2C). researchgate.net The resulting alternating poly(NBMI-co-Styrene) was found to have a glass transition temperature of 421.6 K. researchgate.net

A similar phenomenon was observed in the spontaneous copolymerization of this compound (BMI) with ethyl α-phenyl acrylate (B77674) (EPA), where a high alternating tendency was attributed to a contact-type charge-transfer complex. psu.edu

| Comonomer (M2) | Method | r1 (M1) | r2 (M2) | Additional Parameters | Reference |

|---|---|---|---|---|---|

| Ethyl α-phenyl acrylate | Spontaneous, Fineman-Ross | 0.15 ± 0.01 | 0.18 ± 0.08 | Q1=0.09, e1=0.81 | psu.edu |

| Styrene | Kinetic Model (Shan) | r12 = 0.0440 | r21 = 0.0349 | r1C = 0.00688, r2C = 0.00476 | researchgate.net |

Block copolymers are macromolecules composed of two or more distinct, covalently bonded polymer chains or "blocks." The synthesis of block copolymers containing this compound segments often relies on controlled polymerization techniques. One approach involves creating a macroinitiator from a copolymer of styrene and this compound through controlled autopolymerization. acs.orgacs.org This macroinitiator can then be used to initiate the polymerization of a different monomer, thereby growing a second block and forming a block copolymer. acs.org These materials combine the properties of the constituent blocks, such as the thermal stability from the poly(this compound) segment and other functionalities from the second block.

Alternating Copolymers

Polymer Architecture and Structural Control

Controlling the architecture of polymers—such as their linearity, branching, and the sequence of monomer units—is crucial for tailoring their macroscopic properties. For polymers derived from this compound, different polymerization techniques provide varying levels of structural control.

Conventional free-radical polymerization typically yields random or, in the case of specific comonomer pairs like styrene, alternating copolymers. researchgate.netcore.ac.uk However, achieving more complex and well-defined architectures like block copolymers with low polydispersity requires more advanced methods.

Controlled/living radical polymerization (CRP) techniques, such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, have become essential tools for synthesizing polymers with precisely controlled structures. researchgate.nettcichemicals.com

RAFT polymerization has been successfully used to synthesize well-defined alternating copolymers of N-substituted maleimides (structurally similar to this compound) with other monomers, yielding polymers with predictable molecular weights and narrow molecular weight distributions. mdpi.commdpi.com

ATRP is another powerful method for creating polymers with controlled architecture. researchgate.net While specific ATRP of this compound is less documented, the technique is widely used to create block copolymers by polymerizing a monomer from a macroinitiator, a strategy applicable to this compound-containing polymers. nih.gov

Complex Architectures : Beyond linear copolymers, this compound can be incorporated into more complex structures. For example, monofunctional this compound has been used as a dienophile in thermoreversible Diels-Alder reactions to create the arms of star polymers, demonstrating its utility in building advanced, responsive macromolecular structures. psu.edu

These controlled polymerization methods enable the synthesis of this compound-based polymers with tailored compositions and architectures, opening up possibilities for their use in advanced materials applications. tcichemicals.comingentaconnect.com

Linear, Branched, and Crosslinked Structures

Polymers derived from this compound can be synthesized with linear, branched, and crosslinked structures, each imparting distinct properties to the final material. fiveable.mepsu.edu

Linear Polymers: Linear poly(this compound) is formed through the straightforward polymerization of this compound monomers. researchgate.net These structures consist of a single main chain without any side branches. The polymerization can be initiated by free-radical initiators. researchgate.net Linear polymers of this compound are noted for their thermal stability. psu.edu

Branched Polymers: Branched polymers of this compound feature a main polymer backbone with one or more side chains. These branches can be introduced during polymerization through chain transfer reactions to the polymer or by copolymerizing this compound with a branching monomer. fiveable.me This architecture affects properties such as density and viscosity. psu.edu For instance, the copolymerization of this compound with styrene can lead to branched structures, and the resulting copolymers have been studied for their thermal properties. benicewiczgroup.com

Crosslinked Polymers: Crosslinked polymers are characterized by covalent bonds that link individual polymer chains, forming a three-dimensional network. fiveable.mepsu.edu this compound can be incorporated into crosslinked structures by copolymerizing it with multifunctional monomers that act as crosslinking agents. cymitquimica.com An example is the copolymerization of this compound and styrene with a crosslinker like divinylbenzene. benicewiczgroup.com These crosslinked materials often exhibit enhanced mechanical strength and thermal stability. The Diels-Alder reaction is another method used to create crosslinked networks, where maleimide (B117702) groups can react with dienes to form reversible crosslinks. psu.eduresearchgate.net

Below is a table summarizing the different polymeric structures derived from this compound:

| Polymeric Structure | Description | Synthesis Method | Key Characteristics |

| Linear | Single main polymer chain with no branches. psu.edu | Homopolymerization of this compound. researchgate.net | Thermoplastic, soluble in certain organic solvents. |

| Branched | Main polymer chain with attached side chains. fiveable.me | Copolymerization with branching monomers or chain transfer. fiveable.me | Reduced density compared to linear polymers. psu.edu |

| Crosslinked | Polymer chains linked by covalent bonds to form a network. psu.edu | Copolymerization with multifunctional crosslinking agents. benicewiczgroup.com | Increased mechanical strength and thermal stability. benicewiczgroup.com |

Graft Copolymers and Bottlebrush Polymers

Graft Copolymers: Graft copolymers are a type of branched polymer where the side chains are structurally distinct from the main chain. sciety.org this compound can be used as a monomer to be grafted onto a pre-existing polymer backbone. google.com This process can be achieved through various methods, including radical grafting, which is often initiated by peroxides. google.com For example, this compound can be grafted onto thermoplastic polymers to modify their properties, such as improving compatibility in polymer blends. google.comepo.org

Bottlebrush Polymers: Bottlebrush polymers are a specific class of graft copolymers with a high density of polymeric side chains attached to a linear backbone. rice.edufudan.edu.cnmdpi.com This dense grafting forces the backbone into an extended conformation, resembling a bottlebrush. fudan.edu.cnmdpi.com While direct synthesis of bottlebrush polymers using this compound as the primary side-chain monomer is not extensively detailed in the provided results, the principles of their synthesis suggest its potential. The "grafting-from," "grafting-to," or "grafting-through" methods are commonly employed for creating bottlebrush structures. fudan.edu.cn A patent mentions the use of this compound in the context of polymers with a bottlebrush structure. google.com

The table below outlines key aspects of these complex polymer architectures:

| Polymer Architecture | Description | Synthesis Approach | Potential Application |

| Graft Copolymers | A main polymer chain with side chains of a different chemical structure. sciety.org | Grafting of this compound onto a polymer backbone. google.com | Compatibilizers in polymer blends. google.com |

| Bottlebrush Polymers | A linear backbone with a high density of grafted polymer side chains. rice.edufudan.edu.cn | "Grafting-from", "grafting-to", or "grafting-through" methods. fudan.edu.cn | Surface coatings and drug delivery. rice.eduuc.edu |

Functionalized Polymers and Bioconjugates

The maleimide group in this compound is highly reactive, particularly towards thiols, making it a valuable component in the synthesis of functionalized polymers and for bioconjugation. vulcanchem.comontosight.ai

Thiol-Reactive Polymers

Polymers incorporating this compound units are inherently thiol-reactive due to the maleimide functionality. vulcanchem.com The reaction between the maleimide double bond and a thiol group (a Michael addition) forms a stable thioether bond. vulcanchem.com This reaction is highly selective and efficient under mild conditions, making it a "click" reaction. researchgate.net

These thiol-reactive polymers have significant applications in bioconjugation, where they can be used to attach biomolecules, such as proteins or peptides containing cysteine residues, to the polymer chain. ontosight.airesearchgate.net This is a widely used strategy for creating polymer-protein conjugates for various biomedical applications. rsc.org For instance, a heterobifunctional linker, N-[4-(aminooxy)butyl]maleimide, has been synthesized to create thiol-reactive labeling agents. acs.orgacs.org

Hydrogels

Hydrogels are three-dimensional polymer networks that can absorb large amounts of water. The maleimide group can be exploited in the formation of hydrogels, serving a dual role in crosslinking and functionalization. researchgate.net

This compound-containing polymers can be crosslinked to form hydrogels through various mechanisms. For example, photochemical crosslinking can be initiated by UV irradiation. researchgate.net The maleimide groups can also participate in crosslinking through reactions with thiol-containing crosslinkers. researchgate.net

Once the hydrogel is formed, the remaining unreacted maleimide groups can serve as handles for further functionalization. researchgate.net For instance, thiol-containing molecules like fluorescent dyes or bioactive ligands can be attached to the hydrogel matrix. researchgate.net This allows for the creation of functional hydrogels for applications such as patterned cell culture substrates and biosensors. The stability of the maleimide ring to hydrolysis can be influenced by the N-substituent; for example, this compound is reported to be more stable against hydrolysis at pH 8.0 than N-(2-methoxyethyl)maleimide. uni-regensburg.de

The following table summarizes the functional aspects of this compound-containing polymers:

| Functionality | Reaction Mechanism | Key Features | Applications |

| Thiol-Reactivity | Michael addition between maleimide and thiol. vulcanchem.com | High selectivity and efficiency, stable bond formation. vulcanchem.comresearchgate.net | Bioconjugation of proteins and peptides. ontosight.airsc.orgnih.govsnmjournals.org |

| Hydrogel Formation | Photochemical or chemical crosslinking of maleimide-containing polymers. researchgate.net | Dual role of maleimide in crosslinking and subsequent functionalization. researchgate.net | Drug delivery, tissue engineering, biosensors. researchgate.netuni-regensburg.de |

Analytical and Spectroscopic Characterization in Research

Chromatographic Techniques

Chromatography is a laboratory technique for the separation of a mixture. knauer.net The mixture is dissolved in a fluid called the "mobile phase," which carries it through a structure holding another material called the "stationary phase." The various constituents of the mixture travel at different speeds, causing them to separate. knauer.net This separation is based on differential partitioning between the mobile and stationary phases. nih.gov

High-Performance Liquid Chromatography (HPLC) is a powerful technique used to separate, identify, and quantify components in a mixture. knauer.net It relies on pumps to pass a pressurized liquid solvent containing the sample mixture through a column filled with a solid adsorbent material. knauer.net In reversed-phase HPLC (RP-HPLC), the most common mode, the stationary phase is nonpolar (hydrophobic), while the mobile phase is a polar aqueous-organic mixture. uv.es Nonpolar analytes are retained longer on the column through hydrophobic interactions. uv.esuv.es

While specific HPLC methods for the direct analysis of N-Butylmaleimide are not extensively detailed in readily available literature, methods developed for structurally similar N-alkylmaleimides provide insight into the typical conditions used. For instance, the enantiomers of N-(1-Phenylethyl)maleimide have been successfully separated using a chiral HPLC column. sigmaaldrich.com The conditions for such a separation highlight the types of columns and mobile phases that are effective for this class of compounds.

| Parameter | Condition |

|---|---|

| Column | Astec® CHIROBIOTIC® R, 25 cm x 4.6 mm, 5 µm |

| Mobile Phase | [A] 0.1% triethylamine (B128534) acetate (B1210297), pH 4.1; [B] methanol; (70:30, A:B) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 23 °C |

| Detector | UV, 254 nm |

These conditions can serve as a starting point for developing a specific method for this compound, with adjustments to the mobile phase composition likely needed to achieve optimal retention and resolution. The selection of a C18 reversed-phase column is common for small organic molecules like this compound. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical chemistry technique that combines the physical separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. ncsu.edu LC-MS is highly sensitive and selective and is widely used for the identification and quantification of molecules in complex mixtures. researchgate.net Following separation by LC, the analyte is ionized (e.g., via electrospray ionization - ESI) and the mass spectrometer measures the mass-to-charge ratio (m/z) of the resulting ions. ncsu.edu

In research, N-alkylmaleimides like N-tert-butylmaleimide are used as derivatization reagents to label thiol-containing molecules, such as cysteine residues in proteins, for subsequent LC-MS analysis. nih.govnih.gov The maleimide group reacts specifically with the thiol, and the attached alkyl group (e.g., butyl) imparts specific mass and chromatographic properties to the labeled molecule. nih.gov This allows for the detection and quantification of free thiols. nih.gov

The analysis of these labeled compounds provides information on LC-MS conditions suitable for N-alkylmaleimide derivatives. For example, a method for analyzing monoclonal antibodies labeled with a maleimide derivative utilized a C18 column with a water/acetonitrile mobile phase containing formic acid. nih.gov

A key aspect of MS is fragmentation, where the molecular ion is broken down into smaller, characteristic fragment ions. chromatographytoday.com This fragmentation pattern serves as a molecular fingerprint that aids in structural elucidation. chromatographytoday.com While a specific fragmentation pattern for this compound is not detailed, analysis of related structures suggests that cleavage of the butyl group and fragmentation of the maleimide ring would be expected under collision-induced dissociation (CID). ncsu.educhromatographytoday.com

Capillary Electrophoresis-Mass Spectrometry (CE-MS) is an analytical technique that couples the high-resolution separation power of capillary electrophoresis with the sensitive and selective detection of mass spectrometry. lcms.cz CE separates molecules based on their size and charge as they move through a narrow capillary under the influence of an electric field. lcms.cz This technique is particularly well-suited for the analysis of polar and charged small molecules, such as amino acids and organic acids, often without the need for derivatization. lcms.cznih.gov

CE-MS has proven to be a powerful tool in metabolomics and clinical analysis for separating complex biological samples. lcms.czubc.ca Although direct application of CE-MS for the analysis of this compound is not prominently documented, its utility for other small molecules suggests its potential. nih.govubc.ca Given that this compound is a relatively small, polar molecule, CE-MS could potentially be employed for its analysis, especially in complex matrices where the high separation efficiency of CE would be advantageous. lcms.czoregonstate.edu

Liquid Chromatography-Mass Spectrometry (LC-MS)

Spectroscopic Methods

Spectroscopy is the study of the interaction between matter and electromagnetic radiation. It is a fundamental tool for probing molecular structure. amazonaws.com

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful analytical techniques for elucidating the structure of organic compounds. amazonaws.com It is based on the absorption of radiofrequency radiation by atomic nuclei in a strong magnetic field. amazonaws.com The chemical environment of each nucleus influences the specific frequency at which it absorbs, an effect known as the chemical shift (δ), providing detailed information about the molecular framework. amazonaws.com The most commonly studied nuclei are ¹H (proton) and ¹³C. nih.gov

For this compound, ¹H NMR spectroscopy reveals signals corresponding to the protons of the butyl chain and the vinyl protons of the maleimide ring. ¹³C NMR spectroscopy shows distinct signals for the carbonyl carbons, the vinyl carbons, and the carbons of the butyl group. nih.gov Research studies have reported specific chemical shifts for this compound, typically using deuterated chloroform (B151607) (CDCl₃) as the solvent. scribd.com

| Nucleus | Assignment | Chemical Shift (ppm) |

|---|---|---|

| ¹H NMR | CH=CH (maleimide ring) | ~6.66 (singlet) |

| N-CH₂ (butyl chain) | ~3.51 (triplet) | |

| N-CH₂-CH₂-CH₂-CH₃ (butyl chain) | ~1.57 (multiplet), ~1.30 (multiplet) | |

| CH₃ (butyl chain) | ~0.92 (triplet) | |

| ¹³C NMR | C=O (carbonyl) | ~170.9 |

| CH=CH (vinyl) | ~134.0 | |

| N-CH₂-CH₂-CH₂-CH₃ (butyl chain) | ~38.0, ~31.9, ~20.0 | |

| CH₃ (butyl chain) | ~13.6 |

NMR studies are also crucial in analyzing the products of reactions involving this compound, such as in Diels-Alder reactions, to confirm the structure and stereochemistry of the resulting adducts. vscht.cz

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. wpmucdn.com Different functional groups absorb IR radiation at characteristic frequencies (expressed as wavenumbers, cm⁻¹), making IR spectroscopy an excellent tool for identifying the functional groups present in a molecule. nih.govresearchgate.net

The IR spectrum of this compound is characterized by strong absorption bands corresponding to the vibrations of its key functional groups. The most prominent peaks are due to the stretching of the carbonyl (C=O) groups of the imide ring. Other significant absorptions arise from the C=C double bond stretch of the maleimide ring, C-N stretching, and the various C-H stretching and bending vibrations of the alkyl chain and the vinyl group.

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| C-H (Alkyl) | Stretch | 2960 - 2850 | Strong |

| C=O (Imide) | Symmetric/Asymmetric Stretch | 1770 - 1700 | Strong |

| C=C (Alkene) | Stretch | 1650 - 1630 | Medium |

| C-N (Imide) | Stretch | 1390 - 1300 | Medium-Strong |

These characteristic peaks allow for the straightforward confirmation of the maleimide structure in a sample.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable tool for the characterization of this compound, primarily owing to the electronic structure of the maleimide ring. The molecule contains a carbon-carbon double bond in conjugation with two carbonyl groups, which constitutes a chromophore that absorbs light in the UV region. This absorption corresponds to π → π* and n → π* electronic transitions.

The characteristic UV absorption of the maleimide double bond is sensitive to the solvent environment. Research has reported different absorption maxima (λmax) for this compound depending on the solvent used. In dioxane, a maximum absorption peak has been observed at 238 nm, with a corresponding molar extinction coefficient (εmax) of 0.46 x 10⁴ L·mol⁻¹·cm⁻¹ psu.edu. In other studies, the disappearance of this compound during Diels-Alder reactions was monitored at a λmax of 298 nm rug.nl. This variation in λmax highlights the influence of solvent polarity on the electronic transitions of the chromophore.

A key application of UV-Vis spectroscopy in research involving this compound is the monitoring of reaction kinetics. Since the characteristic absorption is due to the conjugated system of the maleimide ring, any reaction that consumes the carbon-carbon double bond, such as polymerization or cycloaddition reactions, will lead to a decrease in this absorbance rug.nlkpi.ua. For instance, the polymerization of maleimide monomers can be followed in real-time by monitoring the disappearance of the strong UV absorbance around 300 nm kpi.ua. Similarly, the quantum yield of photocycloaddition reactions involving this compound has been determined using irradiation at 300 nm, a wavelength where the molecule absorbs significantly rsc.org.

Table 1: UV-Vis Absorption Data for this compound

| Parameter | Value | Solvent | Reference |

|---|---|---|---|

| λmax | 238 nm | Dioxane | psu.edu |

| εmax | 0.46 x 10⁴ L·mol⁻¹·cm⁻¹ | Dioxane | psu.edu |

Mass Spectrometry (MS)

Mass spectrometry is a fundamental technique for confirming the molecular weight and elucidating the structure of this compound. The compound, with the molecular formula C₈H₁₁NO₂, has a calculated molecular weight of approximately 153.18 g/mol kpi.ua.

In electron ionization mass spectrometry (EI-MS), this compound undergoes distinct fragmentation. The mass spectrum typically shows a molecular ion peak [M]⁺ at a mass-to-charge ratio (m/z) of 153, which confirms the molecular mass of the compound kpi.ua. The fragmentation pattern provides structural information. The most prominent peaks observed in the gas chromatography-mass spectrometry (GC-MS) analysis are at m/z 110 and 111 kpi.ua. The peak at m/z 110 is often the base peak and can be attributed to the loss of the propyl group (C₃H₇) from the butyl chain via a McLafferty-type rearrangement or subsequent fragmentation. The peak at m/z 111 likely corresponds to the protonated maleimide ring structure after cleavage of the butyl group.

In addition to direct analysis, derivatives of this compound, such as N-tert-butylmaleimide, are utilized as labeling reagents in the mass spectrometric analysis of biomolecules. These reagents react specifically with thiol groups (e.g., in cysteine residues of proteins), and the resulting increase in mass and hydrophobicity aids in the detection and quantification of free thiols in complex biological samples researchgate.netscispace.com.

Table 2: Key GC-MS Fragmentation Data for this compound

| Description | Mass-to-Charge Ratio (m/z) | Reference |

|---|---|---|

| Molecular Ion [M]⁺ | 153 | kpi.ua |

| Second Highest Peak | 111 | kpi.ua |

Electron Spin Resonance (ESR) Spectroscopy

Electron Spin Resonance (ESR) spectroscopy, also known as Electron Paramagnetic Resonance (EPR), is a specialized technique used to detect and characterize species with unpaired electrons, such as free radicals. As this compound is a diamagnetic molecule in its ground state (i.e., it has no unpaired electrons), it is ESR-inactive and cannot be directly characterized by this method.

However, ESR spectroscopy is an indispensable tool for studying the chemical reactivity of this compound, particularly in radical polymerization processes researchgate.net. When this compound is subjected to conditions that initiate free-radical polymerization, radical intermediates are formed. ESR spectroscopy is employed to detect these transient propagating radicals.

Biological and Biomedical Research Applications

Protein and Peptide Modification

The modification of proteins and peptides is a fundamental technique in chemical biology and drug development. Maleimides are excellent reagents for the selective modification of thiols. thermofisher.com The reaction involves the addition of the thiol across the double bond of the maleimide (B117702) ring to form a stable thioether bond. thermofisher.com This specific reactivity makes compounds like N-Butylmaleimide valuable for labeling and conjugating biological macromolecules.

This compound and related compounds are used as alkylating agents to modify cysteine residues within proteins and peptides. ontosight.ai This process, known as maleimide chemistry, is a cornerstone of thiol-selective modification and analysis. thermofisher.com The reaction is highly specific for thiols over other nucleophilic amino acid residues like methionine or histidine under typical reaction conditions (pH 6.5-7.5). thermofisher.com

This selective alkylation is instrumental in studying protein structure and function. For instance, labeling free cysteine residues can help in their quantification. A method using the related compound N-tert-butylmaleimide (NtBM) to label monoclonal antibodies (mAbs) causes a shift in their retention time during reverse-phase high-performance liquid chromatography (RP-HPLC). frontiersin.orgresearchgate.net This allows for the separation and quantification of antibodies with free thiols from those that are fully disulfide-bonded. frontiersin.orgresearchgate.net The unique mass shift imparted by the maleimide label also permits unambiguous characterization using mass spectrometry. researchgate.net This type of labeling strategy is crucial for the quality assessment of therapeutic proteins. frontiersin.org

Bioconjugation is the process of chemically linking two molecules, at least one of which is a biomolecule like a protein. The thiol-reactivity of the maleimide group makes this compound and its derivatives useful in these strategies. vulcanchem.comresearchgate.net They can function as one part of a heterobifunctional linker, which contains two different reactive groups. acs.org For example, a linker synthesized as N-[4-(aminooxy)butyl]maleimide contains both a thiol-reactive maleimide group and an aldehyde-reactive aminooxy group, allowing for the stepwise conjugation of different molecules. acs.org

These strategies are central to the development of complex biotherapeutics such as antibody-drug conjugates (ADCs). ulisboa.pt In ADCs, a potent cytotoxic drug is linked to a monoclonal antibody, directing the drug specifically to target cells. ulisboa.pt Maleimide chemistry is frequently employed to create this linkage via the antibody's cysteine residues. nih.gov However, research has shown that the resulting thiosuccinimide bond can sometimes be unstable and undergo a retro-Michael reaction, leading to premature drug release. researchgate.netulisboa.pt This has prompted further research into designing more stable maleimide-based linkers. researchgate.netnih.gov

Cysteine Alkylation and Thiol Labeling

Enzyme Inhibition Studies

Many enzymes rely on cysteine residues with reactive thiol groups for their catalytic activity. tandfonline.com Compounds that irreversibly bind to these thiols, such as N-alkylmaleimides, can act as potent enzyme inhibitors. tandfonline.comanalis.com.my This inhibitory action is the basis for much of the biological activity observed with this class of compounds. analis.com.my

Research has demonstrated that N-alkylmaleimides, including this compound, can inhibit the activity of rat liver glucose 6-phosphatase. core.ac.uk The inhibitory effect was found to be dependent on the length of the alkyl chain, suggesting that the hydrophobic nature of the substituent influences its interaction with the enzyme, which is embedded in the microsomal membrane. core.ac.uk Studies on related compounds have further elucidated this mechanism. For example, N-ethylmaleimide and N-tert-butylmaleimide have been shown to inhibit β-(1,3)-glucan synthase, an essential enzyme for the formation of the fungal cell wall. mdpi.com The inhibition of this enzyme by N-tert-butylmaleimide was measured with an IC₅₀ value of 13.7 ± 2.3 µg/mL. mdpi.com This suggests that the primary target for these maleimides is often a sulfhydryl group critical to the enzyme's function. mdpi.com

| Compound | IC₅₀ (µg/mL) |

|---|---|

| N-ethylmaleimide | 8.5 ± 1.1 |

| N-tert-butylmaleimide | 13.7 ± 2.3 |

Antimicrobial Activity Research

The ability of N-substituted maleimides to inhibit crucial enzymes in microorganisms forms the basis of their investigation as antimicrobial agents. tandfonline.comanalis.com.my Research has explored their efficacy against both bacteria and fungi.

N-substituted maleimides have demonstrated antibacterial activity, although this property can be highly dependent on the specific structure of the compound and the target bacterium. tandfonline.com For example, a study of various N-substituted maleimides found that their antibacterial activity was generally low, with minimum inhibitory concentrations (MICs) ranging from 1 to 128 µg/ml, and particularly high MICs against the Gram-negative bacterium Escherichia coli. tandfonline.com However, another report focusing on N-(tert-butyl)maleimide, a structural isomer of this compound, noted specific antibacterial properties against E. coli. analis.com.myresearchgate.net The same study provided MIC values for N-(tert-butyl)maleimide against both a Gram-negative and a Gram-positive bacterium. researchgate.net

| Microbe | Type | MIC (µg/mL) |

|---|---|---|

| Escherichia coli | Gram-negative Bacteria | 32 |

| Bacillus subtilis | Gram-positive Bacteria | 2.0 |

| Saccharomyces cerevisiae | Yeast (Fungus) | 2.0 |

Several studies have highlighted the potent antifungal properties of N-substituted maleimides. tandfonline.comanalis.com.my Neutral maleimides, in particular, have been shown to exhibit strong antifungal effects, with MICs in the range of 0.5–4 µg/ml, comparable to known antifungal drugs. tandfonline.com The proposed mechanism involves the inhibition of enzymes essential for the integrity of the fungal cell wall, such as β-(1,3)-glucan synthase. tandfonline.com

Mechanism of Antimicrobial Action

The antimicrobial properties of this compound and other maleimide derivatives are primarily attributed to their ability to interact with and inactivate essential enzymes in microbial cells. The core of this mechanism lies in the reactivity of the C=C double bond within the maleimide ring. nih.gov This double bond acts as a Michael acceptor, making it susceptible to nucleophilic attack by thiol groups (-SH) present in the cysteine residues of enzymes. analis.com.my

This interaction leads to the formation of a stable thioether bond, effectively inactivating the enzyme. analis.com.myvulcanchem.com Many of these targeted enzymes, such as cysteine proteases, are crucial for the metabolic pathways of bacteria and fungi. analis.com.my By deactivating these enzymes, this compound can disrupt essential cellular processes, ultimately inhibiting microbial growth. nih.govanalis.com.my

Research has shown that maleimides can specifically target enzymes involved in the synthesis of the fungal cell wall, such as β-(1,3)-glucan synthase. nih.govtandfonline.com The inhibition of this enzyme disrupts the integrity of the fungal cell wall, leading to cell death. nih.gov The lipophilicity and chemical reactivity of N-substituted maleimides, including this compound, can influence their antibacterial activity. tandfonline.com Studies have indicated that maleimides can interact preferentially with the hydrophobic domains of target enzymes, further contributing to their inhibitory effects. nih.govresearchgate.net

The minimum inhibitory concentrations (MICs) of this compound against various fungi have been reported to be in the range of 0.48–15.63 μg/mL. nih.govresearchgate.net

Anticancer and Antitumor Research

The potential of maleimide derivatives, including this compound, in anticancer and antitumor research has been an area of active investigation. nih.govresearchgate.net The fundamental mechanism of action is often linked to their ability to inhibit crucial cellular processes in cancer cells. researchgate.net The reactivity of the maleimide ring towards thiol groups is again a key factor. By forming covalent bonds with cysteine residues in proteins, these compounds can disrupt the function of enzymes and other proteins that are vital for cancer cell proliferation and survival. analis.com.my

Some maleimide derivatives have been shown to inhibit protein kinases, enzymes that play a critical role in cell signaling pathways that regulate cell growth, differentiation, and apoptosis (programmed cell death). researchgate.net By inhibiting these kinases, maleimide compounds can interfere with the uncontrolled proliferation that is characteristic of cancer cells.

Furthermore, some studies suggest that certain maleimide derivatives possess antitumor properties with low toxicity to normal cells, indicating a degree of selectivity towards cancer cells. researchgate.net

Potential in Drug Discovery and Development

The unique chemical properties of this compound make it a valuable scaffold in drug discovery and development. nih.gov Its ability to form stable covalent bonds with specific biological targets offers a powerful approach for designing targeted therapies. analis.com.my

Structure-Activity Relationship Studies

Structure-activity relationship (SAR) studies are crucial in medicinal chemistry for optimizing the therapeutic properties of a lead compound. For N-substituted maleimides, SAR studies have revealed that the nature of the substituent on the nitrogen atom significantly influences their biological activity. nih.gov

Key findings from SAR studies on maleimides include:

Antifungal Activity: Neutral N-substituted maleimides generally exhibit strong antifungal activity. tandfonline.com

Antibacterial Activity: The antibacterial activity of neutral maleimides is often structure-dependent, influenced by factors like chemical reactivity and lipophilicity. tandfonline.com

Cytostatic Activity: Both neutral and basic maleimides containing tertiary aminoalkyl substituents have shown high cytostatic activity. tandfonline.com

Influence of Substituents: The presence of different substituents on the maleimide ring can dramatically affect the compound's biological profile. For instance, 3,4-non-substituted maleimides displayed the strongest anti-leishmanial activities, while 3,4-dichloro-maleimides were the least cytotoxic. nih.govresearchgate.net

These studies provide a roadmap for designing new maleimide derivatives with enhanced potency and selectivity for specific therapeutic targets.

Development of Radiopharmaceuticals

This compound and its derivatives have emerged as important tools in the development of radiopharmaceuticals for diagnostic imaging and therapy. The maleimide group serves as a highly effective linker for attaching radioisotopes to biomolecules, such as peptides and proteins, that can target specific cells or tissues in the body. acs.orgthno.org

The primary strategy involves the reaction of the maleimide moiety with thiol groups present on the biomolecule, forming a stable covalent bond. vulcanchem.com This bioconjugation method is widely used to create radiolabeled probes for Positron Emission Tomography (PET), a powerful in vivo imaging technique. acs.orgnih.gov